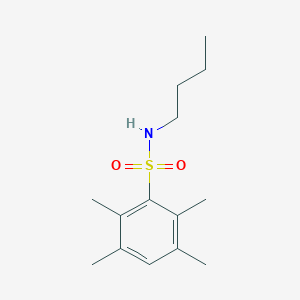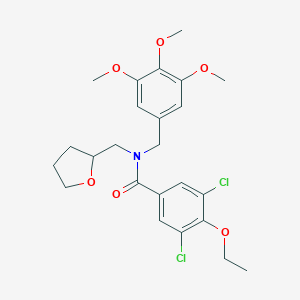
N-butyl-2,3,5,6-tetramethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2,3,5,6-tetramethylbenzenesulfonamide, also known as sulbactam, is a sulfone antibiotic that is commonly used in combination with beta-lactam antibiotics to treat bacterial infections. Sulbactam is a potent inhibitor of beta-lactamase enzymes, which are produced by many bacteria to break down beta-lactam antibiotics, rendering them ineffective.
Mécanisme D'action
Sulbactam works by irreversibly binding to beta-lactamase enzymes, preventing them from breaking down beta-lactam antibiotics. This allows the antibiotics to remain active and kill the bacteria. Sulbactam does not have any direct antibacterial activity on its own.
Biochemical and Physiological Effects:
Sulbactam is generally well-tolerated by patients, with few reported side effects. It is rapidly absorbed after oral administration and has a half-life of approximately one hour. Sulbactam is primarily excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
Sulbactam is a useful tool for studying the effects of beta-lactamase inhibition on bacterial growth and antibiotic resistance. However, it should be noted that N-butyl-2,3,5,6-tetramethylbenzenesulfonamide is not effective against all beta-lactamase enzymes, and some bacteria may still be resistant to N-butyl-2,3,5,6-tetramethylbenzenesulfonamide. Additionally, N-butyl-2,3,5,6-tetramethylbenzenesulfonamide is not suitable for use in animal studies due to its high toxicity.
Orientations Futures
There are several potential future directions for research on N-butyl-2,3,5,6-tetramethylbenzenesulfonamide. One area of interest is the development of new N-butyl-2,3,5,6-tetramethylbenzenesulfonamide analogs with improved antibacterial activity and beta-lactamase inhibition. Another area of interest is the investigation of N-butyl-2,3,5,6-tetramethylbenzenesulfonamide's potential use in the treatment of other diseases, such as cancer and inflammation. Finally, there is a need for further research on the mechanisms of beta-lactamase inhibition by N-butyl-2,3,5,6-tetramethylbenzenesulfonamide and other beta-lactamase inhibitors.
Méthodes De Synthèse
The synthesis of N-butyl-2,3,5,6-tetramethylbenzenesulfonamide involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with n-butylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or column chromatography. The yield of N-butyl-2,3,5,6-tetramethylbenzenesulfonamide synthesis is typically around 70-80%.
Applications De Recherche Scientifique
Sulbactam has been extensively studied for its antibacterial activity and its ability to inhibit beta-lactamase enzymes. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including those that are resistant to other antibiotics. Sulbactam has also been investigated for its potential use in the treatment of other diseases, such as cancer and inflammation.
Propriétés
Nom du produit |
N-butyl-2,3,5,6-tetramethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H23NO2S |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
N-butyl-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-6-7-8-15-18(16,17)14-12(4)10(2)9-11(3)13(14)5/h9,15H,6-8H2,1-5H3 |
Clé InChI |
VBZWMAXHMMAQBH-UHFFFAOYSA-N |
SMILES |
CCCCNS(=O)(=O)C1=C(C(=CC(=C1C)C)C)C |
SMILES canonique |
CCCCNS(=O)(=O)C1=C(C(=CC(=C1C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)





![6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257343.png)
![2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257344.png)

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B257350.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)
